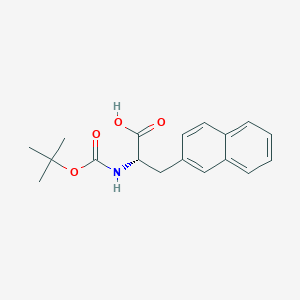

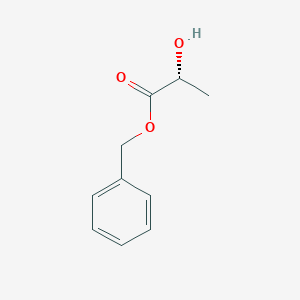

(R)-2-hydroxypropionic acid benzyl ester

説明

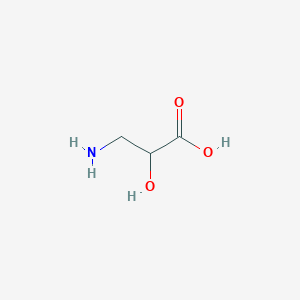

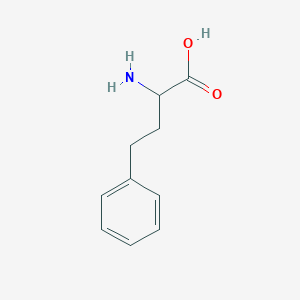

“®-2-hydroxypropionic acid benzyl ester” is an ester derived from a carboxylic acid, in which the hydrogen atom of the hydroxyl group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis

Esters are derived from carboxylic acids. A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学的研究の応用

Protein Manipulation in Biochemistry

Specific Scientific Field

Biochemistry

Summary of the Application

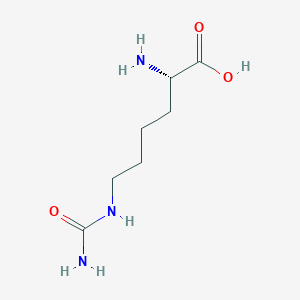

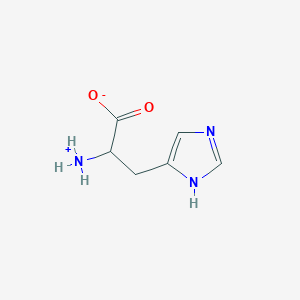

D-Lactic acid-benzyl ester, also referred to as an esterified glutamic acid analogue (BnE), is used in site-specific protein modifications. This includes N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Methods of Application or Experimental Procedures

The esterified glutamic acid analogue (BnE) is genetically encoded into proteins. This allows for the application of BnE in different types of site-specific protein modifications .

Results or Outcomes

This method has significantly advanced the use of proteins in biological research and therapeutics development. It provides useful and unique tools to modify proteins at specific Glu or Gln residues .

Microbial Biosynthesis of Lactate Esters

Specific Scientific Field

Biotechnology

Summary of the Application

D-Lactic acid-benzyl ester is used in the microbial biosynthesis of lactate esters from fermentable sugars. These lactate esters have broad industrial applications and favorable environmental profiles .

Methods of Application or Experimental Procedures

A microbial conversion platform was designed for the direct biosynthesis of lactate esters from fermentable sugars. This involved the design of a pyruvate-to-lactate ester module, consisting of a lactate dehydrogenase (ldhA) to convert pyruvate to lactate, a propionate CoA-transferase (pct) to convert lactate to lactyl-CoA, and an alcohol acyltransferase (AAT) to condense lactyl-CoA and alcohol(s) to make lactate ester(s) .

Results or Outcomes

The study demonstrated for the first time the microbial biosynthesis of ethyl and isobutyl lactate esters directly from glucose. This study defines a cornerstone for the microbial production of lactate esters as green solvents from renewable resources with novel industrial applications .

Green Solvents in Industrial Applications

Specific Scientific Field

Industrial Chemistry

Summary of the Application

Green organic solvents such as lactate esters, including D-Lactic acid-benzyl ester, have broad industrial applications and favorable environmental profiles. Manufacturing and use of these biodegradable solvents from renewable feedstocks help benefit the environment .

Methods of Application or Experimental Procedures

Lactate esters can be obtained by esterification of lactic acid, which is industrially sourced by fermenting carbohydrates with the desired alcohol .

Results or Outcomes

The use of these green solvents in various industrial applications has helped reduce the environmental impact of these industries .

Sustainable Polymers for 3D Printing

Specific Scientific Field

Material Science

Summary of the Application

Lactate esters, including D-Lactic acid-benzyl ester, are used as readily available biobased molecules for the synthesis of printable monomers. These monomers are utilized in 3D printable ink formulations for digital light processing (DLP) .

Methods of Application or Experimental Procedures

The synthesis of these lactate ester-based monomers follows green chemistry principles by establishing a solvent-free, one-pot approach, relying on a reusable catalyst, and achieving high conversions (84−100%) under mild conditions .

Results or Outcomes

The resulting 3D printed structures display complex geometries with high resolution. A key attribute of the presented system is that the 3D printed polymer material can be upcycled via aminolysis affording a precursor of the crosslinker, which is in turn incorporated into further ink formulations, introducing a material circularity into the system .

Esterification of Carboxylic Acids and Alcohols

Specific Scientific Field

Organic Chemistry

Summary of the Application

D-Lactic acid-benzyl ester is used in a benzyne-mediated esterification of carboxylic acids and alcohols. This process provides products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .

Methods of Application or Experimental Procedures

The process involves a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol. This is followed by a transesterification with alcohol .

Results or Outcomes

This method provides a way to produce esters under mild conditions. Benzyne can also be used to promote lactonization and amidation reactions .

Proteomics Research

Specific Scientific Field

Proteomics

Summary of the Application

D-Lactic acid-benzyl ester is used as a specialty product for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research goals and experimental design .

Results or Outcomes

The outcomes of this application can also vary widely, as they depend on the specific goals of the proteomics research .

Safety And Hazards

将来の方向性

Recent advances in the transesterification of β-keto esters have shown promising results . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . This suggests potential future directions for the development of efficient synthesis methods for benzyl esters .

特性

IUPAC Name |

benzyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415939 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-hydroxypropionic acid benzyl ester | |

CAS RN |

74094-05-6 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。